molecular formula C11H16ClN B1429846 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride CAS No. 1803570-92-4

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1429846
CAS No.: 1803570-92-4
M. Wt: 197.7 g/mol
InChI Key: HJFSCCGGNNBQQA-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride is a versatile chemical compound with a molecular formula of C11H16ClN and a molecular weight of 197.7 g/mol. This compound is used extensively in scientific research due to its unique structure, which allows for diverse applications in drug development, organic synthesis, and material science.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of “2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride” is not mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride typically involves the reaction of indene with ethylamine under specific conditions. The process may include hydrogenation steps using catalysts such as palladium on carbon (Pd/C) and reduction steps using reagents like lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are optimized for large-scale production, incorporating efficient reaction conditions and purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve hydrogenation using Pd/C or reduction with LiAlH4.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: Pd/C, LiAlH4

    Solvents: Toluene, ethanol, and other organic solvents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride include:

    2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: A related compound with an alcohol functional group instead of an amine.

    Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Another similar compound with a ketone functional group.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for a wide range of applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-6-5-9-7-10-3-1-2-4-11(10)8-9;/h1-4,9H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFSCCGGNNBQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-92-4
Record name 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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